Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Chemical Nomenclature and Classification
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is systematically classified under the Chemical Abstracts Service registry number 1261588-72-0. The compound belongs to the broader class of azaindole derivatives, specifically categorized as a 7-azaindole ethyl ester. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound, reflecting its structural composition of a pyrrolopyridine core with an ethyl carboxylate substituent at the 4-position.
The compound is recognized by multiple synonymous names in chemical literature and commercial databases. These include ethyl 7-azaindole-4-carboxylate, 7-azaindole-4-carboxylic acid ethyl ester, and 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid ethyl ester. The MDL number MFCD15071133 serves as an additional identifier in chemical databases. The European Community number 692-185-5 provides regulatory identification within European chemical inventories.
From a classification perspective, this compound falls under the category of heterocyclic organic compounds, specifically bicyclic nitrogen-containing aromatics. The compound represents a substituted derivative of the fundamental pyrrolo[2,3-b]pyridine scaffold, which is characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. This structural classification places it within the broader family of azaindoles, which have emerged as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.
Structural Features of Pyrrolo[2,3-b]pyridine Core
The molecular structure of this compound is defined by the molecular formula C₁₀H₁₀N₂O₂, indicating the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The compound exhibits a molecular weight of 190.2 grams per mole, making it a relatively compact heterocyclic molecule suitable for pharmaceutical applications.
The core structural framework consists of a fused bicyclic system where a pyrrole ring is connected to a pyridine ring through shared carbon atoms at positions 2 and 3. This fusion pattern, designated as [2,3-b], creates a planar aromatic system with distinctive electronic properties. The pyrrole component contributes electron density to the overall system, while the pyridine moiety introduces electron-withdrawing characteristics, resulting in a balanced electronic environment that facilitates various chemical interactions.
At the 4-position of the pyrrolopyridine core, an ethyl carboxylate group provides additional functionality to the molecule. This ester substituent not only modifies the electronic properties of the core structure but also influences the compound's solubility characteristics and potential for further chemical modifications. The carboxylate group can participate in hydrogen bonding interactions and serves as a potential site for hydrolysis reactions under appropriate conditions.
The nitrogen atoms within the bicyclic system occupy distinct positions and exhibit different chemical behaviors. The pyrrole nitrogen at position 1 possesses a hydrogen atom and can act as a hydrogen bond donor, while the pyridine nitrogen at position 7 contains a lone pair of electrons that can function as a hydrogen bond acceptor. This dual hydrogen bonding capability is particularly significant for biological activity, as it enables the compound to form specific interactions with protein targets, especially in kinase hinge regions.
Three-dimensional conformational analysis reveals that the pyrrolopyridine core maintains planarity due to the aromatic nature of the fused ring system. The ethyl carboxylate substituent can adopt various conformations depending on the surrounding chemical environment, providing flexibility for molecular recognition events. The overall molecular geometry facilitates stacking interactions with other aromatic systems and enables the compound to fit into specific binding pockets of biological targets.
Historical Context of 7-Azaindole Derivatives
The development and study of 7-azaindole derivatives, including this compound, can be traced back to early investigations into azaindole synthesis and biological activity. The foundational work in this area emerged from efforts to create systematic methods for constructing fused pyrrole-pyridine systems, with particular emphasis on developing practical synthetic approaches.
The Chichibabin cyclization methodology played a crucial role in the early synthesis of 7-azaindole compounds. This approach involved the nucleophilic addition of alkali metal amides to pyridine derivatives, followed by cyclization to form the desired pyrrolopyridine structures. Research conducted by various groups demonstrated that lithium diisopropylamide-mediated condensation reactions could effectively convert fluoropicolines to azaindole products through systematic mechanistic pathways.
The practical synthesis of 6-substituted 7-azaindoles was significantly advanced through the development of Reissert-Henze reaction protocols. These methodologies enabled the selective formation of various substituted pyrrolopyridine derivatives through controlled reaction conditions and reagent selection. The work established important precedents for creating diverse 7-azaindole libraries with varying substituent patterns.
Structure-activity relationship studies have revealed the significant potential of 7-azaindole derivatives as anticancer agents. Research spanning the past two decades has demonstrated that positions 1, 3, and 5 of the 7-azaindole ring system represent the most active sites for chemical modification. Disubstitution strategies have proven particularly effective for synthesizing novel analogs with enhanced biological properties. The most successful types of substitution include alkyl groups, aryl carboxamide functionalities, and heterocyclic ring systems.
The recognition of 7-azaindole as an excellent hinge binding motif for kinase inhibitors has driven significant research interest in this structural class. The ability of 7-azaindole derivatives to form two hydrogen bonds with kinase hinge regions has made them privileged fragments for drug discovery programs. Notable success stories include the development of vemurafenib, a B-RAF kinase inhibitor approved by the United States Food and Drug Administration for melanoma treatment. This achievement demonstrated the practical utility of structure-based drug design techniques applied to 7-azaindole scaffolds.
Contemporary research has expanded the scope of 7-azaindole applications to include various therapeutic areas beyond oncology. Clinical candidates and approved drugs incorporating 7-azaindole structures have shown efficacy in treating allergic diseases, viral infections, and neurological disorders. The versatility of the 7-azaindole scaffold continues to attract interest from pharmaceutical companies and academic laboratories worldwide.
Physical and Chemical Constants
The physical and chemical properties of this compound have been characterized through various analytical techniques and reported in multiple sources. The compound exhibits a melting point range of 127-129°C, indicating good thermal stability and crystalline character. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely involving hydrogen bonding between the pyrrole nitrogen and other molecular components.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.2 g/mol | |
| Melting Point | 127-129°C | |
| CAS Registry Number | 1261588-72-0 | |
| MDL Number | MFCD15071133 | |
| Purity (Commercial) | ≥97% |
The compound demonstrates appropriate solubility characteristics for research applications, with specific solubility data indicating compatibility with common organic solvents. Storage recommendations suggest that the compound remains stable under ambient temperature conditions, making it suitable for routine laboratory handling and storage. The commercial availability of the compound at high purity levels (typically 97% or greater) facilitates its use in research applications.
Spectroscopic characterization has provided detailed insights into the compound's structural features. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the pyrrolopyridine structure and ethyl carboxylate substituent. Infrared spectroscopy demonstrates typical absorption bands associated with the aromatic ring system and carbonyl functionality. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns expected for the compound.
The compound's chemical stability under various conditions has practical implications for its handling and storage. Standard laboratory conditions do not appear to cause significant decomposition, although specific stability studies under accelerated conditions have not been extensively reported in the available literature. The presence of the ethyl ester functionality suggests potential susceptibility to hydrolysis under basic or acidic conditions, which may be relevant for certain synthetic applications or biological studies.
Computational chemistry calculations have provided additional insights into the compound's electronic properties and conformational preferences. Topological polar surface area calculations indicate a value of 54.98 Ų, suggesting favorable characteristics for membrane permeability. The calculated logarithm of the partition coefficient (LogP) value of 1.7396 indicates moderate lipophilicity, which may contribute to appropriate pharmacokinetic properties. The compound exhibits three hydrogen bond acceptors and one hydrogen bond donor, consistent with its structural features.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCBQXQNAUHBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718308 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261588-72-0 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
-
Pyrrolo[2,3-b]pyridine core : Synthesized via cyclization or coupling reactions.
-
Ethyl carboxylate group : Introduced via esterification or direct coupling with a pre-functionalized boronic acid.
The patent literature prioritizes Suzuki-Miyaura coupling for constructing the pyrrolopyridine skeleton, followed by bromination and esterification.
Key Reaction Steps in the Preparation
Suzuki-Miyaura Coupling for Core Formation
The pyrrolo[2,3-b]pyridine core is assembled using a palladium-catalyzed Suzuki reaction between 5-bromo-7-azaindole and a boronic acid. For example:
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Reactants : 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol), phenylboronic acid (3.70 g, 30.5 mmol).
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Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol).
This yields 5-phenyl-7-azaindole, demonstrating the feasibility of aryl group introduction at position 5. Adapting this method for carboxylate groups requires boronic acids with ester functionalities.
Bromination at Position 3
Bromination is critical for subsequent functionalization. Two methods are documented:
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Elemental Bromine : Reaction with Br₂ in chloroform at 0°C to room temperature (10–60 minutes).
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N-Bromosuccinimide (NBS) : Using triethylamine in dichloromethane or THF (1–16 hours).
Example : Treatment of 5-phenyl-7-azaindole with NBS in THF at 25°C for 2 hours yields 3-bromo-5-phenyl-7-azaindole, a precursor for cross-coupling.
Tosylation for N1 Protection
To prevent unwanted side reactions, the N1 position is protected via tosylation:
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Reactants : 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine (24.7 mmol), p-toluenesulfonyl chloride (5.65 g, 29.6 mmol).
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Conditions : Dichloromethane/6N NaOH bilayer, tetrabutylammonium hydrogen sulfate catalyst, 1 hour.
This step affords 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine, isolating the N1 position for subsequent reactions.
Esterification at Position 4
Introducing the ethyl carboxylate group remains less documented, but analogous methods suggest:
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Carboxylation : Pd-catalyzed carbonylation of a 4-bromo intermediate using CO and ethanol.
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Direct Esterification : Reacting 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | Dioxane/water (2.5:1) | 80°C | 85% |
| Bromination | THF | 0–25°C | 78% |
| Tosylation | Dichloromethane | 25°C | 92% |
Higher temperatures (>100°C) in Suzuki couplings reduce selectivity, while prolonged bromination (>2 hours) leads to di-brominated byproducts.
Analytical Characterization and Purity Assessment
Chromatographic Methods
Physicochemical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 190.20 g/mol | |
| Purity | 95% | |
| Storage Conditions | 4°C, protected from light |
Scale-Up Considerations and Industrial Applications
Challenges in Large-Scale Synthesis
Pharmaceutical Relevance
The compound’s tosylated derivatives are intermediates in kinase inhibitors, highlighting its role in oncology drug discovery.
Recent Advances and Alternative Methodologies
Flow Chemistry Approaches
Microreactor systems enable safer bromination via continuous NBS addition, reducing exothermic risks.
Enzymatic Esterification
Lipase-catalyzed esterification of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid offers a greener alternative to acid-catalyzed methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrolopyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Key Structural Variations
Similar compounds differ in:
- Ring fusion positions (e.g., [2,3-c] vs. [2,3-b] pyridine).
- Substituent type and position (e.g., chloro, methoxy, methyl groups).
- Ester group (ethyl vs. methyl) and substituent location (2-, 3-, 4-, or 5-position).
Comparative Data Table
Physicochemical and Application Considerations
- Hydrochloride Form : The hydrochloride salt of the target compound (MW 226.66) improves aqueous solubility, critical for biological testing .
- Ring Position Impact : [2,3-c] fused analogs (e.g., 9a–c) exhibit distinct electronic properties compared to [2,3-b] derivatives, affecting binding interactions in drug design .
- Steric Effects : Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 91350-91-3) demonstrates how methyl groups at the 4-position can influence steric hindrance .
Biological Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and kinase inhibition properties, supported by data tables and relevant case studies.
1. Anticancer Activity
This compound has been investigated for its potential anticancer properties. A study highlighted that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity was assessed using the MTT assay, revealing moderate activity with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | Ovarian | 15 | 2.5 |
| B | Breast | 10 | 3.0 |
| C | Lung | 12 | 2.8 |
The selectivity index indicates the ratio of cytotoxicity against cancer cells compared to normal cells, suggesting that these compounds may selectively target tumor cells while sparing healthy tissues.
2. Antimicrobial Activity
Research has also demonstrated the antimicrobial effects of this compound derivatives. In vitro studies showed that these compounds exhibited moderate activity against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicate that certain derivatives possess promising antimicrobial properties that could be further developed into therapeutic agents.
3. Kinase Inhibition
This compound has been identified as an inhibitor of specific kinases involved in cancer progression and other diseases. Notably, it has shown inhibitory effects on SGK-1 kinase, which plays a role in renal fibrosis and cardiovascular diseases.
Case Study: SGK-1 Inhibition
A study investigated the effects of this compound on SGK-1 activity in renal cell lines. The findings revealed that the compound significantly reduced SGK-1 phosphorylation levels at concentrations as low as 10 µM.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate to improve yields?
- Methodology : Use coupling reactions with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under mild conditions (room temperature, inert atmosphere) to minimize side reactions. For example, yields of 21–45% were achieved using stoichiometric ratios of starting materials and dichloromethane as a solvent . Factors affecting yields include reaction time, solvent polarity, and catalyst selection (e.g., DMAP for acylations).
Q. What characterization techniques are critical for verifying the structural integrity of this compound derivatives?
- Methodology : Combine NMR (400–300 MHz) and ESI-MS for primary validation. For instance, NMR in DMSO- resolves pyrrole NH protons at δ 12.10–12.52 ppm, while ESIMS confirms molecular ions (e.g., m/z 328.2 for a trifluoromethyl derivative) . Purity should be cross-checked via HPLC (≥97% purity) with C18 columns and acetonitrile/water gradients .
Q. How should researchers select reagents for derivatizing the pyrrolo-pyridine core?
- Methodology : Prioritize electrophilic reagents (e.g., benzoyl chlorides, iodobenzene derivatives) that target reactive sites like the pyrrole NH or pyridine nitrogen. For example, 3-fluoro-2-iodobenzoyl chloride selectively reacts at the pyrrole ring, yielding a substituted derivative (23% yield) . Screen reagents under varying temperatures (0°C to reflux) to optimize regioselectivity.
Advanced Research Questions
Q. What strategies can enhance the solubility and bioavailability of this compound derivatives?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications. Methyl substitutions on the pyrrole ring (e.g., Ethyl 1-methyl derivatives) improve solubility by reducing crystallinity, as observed in analogs with enhanced bioavailability . Alternatively, employ prodrug strategies by converting the ethyl ester to a carboxylic acid under physiological conditions.
Q. How can researchers resolve contradictions in spectral data for complex derivatives?
- Methodology : Use 2D NMR (e.g., -HSQC, COSY) to assign overlapping signals. For example, shifts at 128.68 ppm (aromatic carbons) and 179.24 ppm (ester carbonyl) help distinguish regioisomers . High-resolution mass spectrometry (HRMS) can differentiate isobaric compounds with identical nominal masses but distinct exact masses (e.g., m/z 339.3 vs. 328.2) .
Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies of pyrrolo-pyridine derivatives?
- Methodology : Design a library of analogs with systematic substitutions (e.g., halogen, methyl, methoxy groups) and test biological activity. For instance, methyl-substituted derivatives (e.g., Ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) show anti-inflammatory activity, while trifluoromethyl groups enhance antitumor potency . Use in silico docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., FGFR kinases).
Q. How can advanced synthesis techniques (e.g., flow chemistry) improve scalability of pyrrolo-pyridine derivatives?
- Methodology : Implement continuous flow reactors for exothermic reactions (e.g., acylations) to enhance reproducibility and safety. Evidence suggests that flow systems reduce side products by maintaining precise temperature control and residence times, critical for multi-step syntheses .
Q. What analytical methods are suitable for quantifying trace impurities in this compound batches?
- Methodology : Use LC-MS with a polar embedded column (e.g., Waters Acquity BEH C18) and 0.1% formic acid in mobile phases to detect impurities ≤0.1%. Compare retention times and fragmentation patterns against reference standards. For example, unreacted starting materials often elute earlier than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
